Product packaging for 4-Chloro-3-(difluoromethyl)benzoic acid(Cat. No.:CAS No. 2222162-05-0)

4-Chloro-3-(difluoromethyl)benzoic acid

Cat. No.: B2456547
CAS No.: 2222162-05-0
M. Wt: 206.57
InChI Key: ZINKQBYMKNDPJB-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)benzoic acid is a fluorinated benzoic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . The compound's molecular formula is C 8 H 5 ClF 2 O 2 , and its structure features both a carboxylic acid group and a difluoromethyl substituent on a chlorinated benzene ring, offering multiple sites for chemical modification . This makes it a valuable intermediate for developing more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and agrochemicals. While specific biological data for this compound is not readily available, its structural similarity to other fluorinated benzoic acids suggests potential use in creating analogs for structure-activity relationship (SAR) studies . Researchers may employ this compound to synthesize libraries of amides, esters, or other derivatives to probe biological activity. It is also relevant as a standard in analytical method development and quality control (QC) within chemical and pharmaceutical manufacturing . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B2456547 4-Chloro-3-(difluoromethyl)benzoic acid CAS No. 2222162-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKQBYMKNDPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Refinement of Computational Models:

Higher Levels of Theory: One of the primary approaches to improve the accuracy of computational predictions is to employ more sophisticated and computationally expensive theoretical methods. This can involve using larger basis sets in quantum mechanical calculations or more advanced levels of theory that better account for electron correlation effects.

Inclusion of Environmental Effects: The properties of a molecule can be significantly influenced by its environment. Incorporating the effects of the solvent, for example, through implicit or explicit solvent models, can lead to more accurate predictions of properties like pKa and solubility.

Conformational Sampling: For flexible molecules, it is crucial to consider all relevant low-energy conformations. A thorough conformational analysis can ensure that the predicted properties are representative of the true conformational ensemble.

Improvement of Force Fields:

For molecular mechanics and molecular dynamics simulations, the accuracy of the predictions is heavily reliant on the quality of the underlying force field. If discrepancies with experimental data are observed, it may be necessary to re-parameterize the force field for the specific class of compounds under investigation. This involves adjusting the force field parameters to better reproduce experimental data for a set of reference compounds. chemrxiv.org

Advanced Simulation Techniques:

Enhanced Sampling Methods: Techniques such as umbrella sampling and metadynamics can be used to more efficiently explore the potential energy surface of a molecule, which is particularly important for calculating free energy differences and predicting reaction barriers. h1.co

Machine Learning Potentials: Machine learning methods can be used to develop highly accurate potential energy surfaces based on high-level quantum mechanical calculations. These potentials can then be used in molecular dynamics simulations to achieve near-quantum accuracy at a fraction of the computational cost. frontiersin.org

Rigorous Validation and Benchmarking:

Comparison with High-Quality Experimental Data: It is essential to validate computational models against accurate and reliable experimental data. fiveable.meresearchgate.net This involves carefully selecting experimental benchmarks and quantifying the agreement between theoretical and experimental values.

Sensitivity Analysis: Performing a sensitivity analysis can help to identify which parameters in the computational model have the most significant impact on the predicted properties. This can guide efforts to refine the model and improve its predictive accuracy. fiveable.me

Integrated Computational and Experimental Approaches:

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site on the molecule under a variety of conditions, readily participating in classical transformations such as esterification, amidation, and conversion to acid halides.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard synthetic protocols. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common approach. For instance, heating the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) yields the corresponding methyl or ethyl ester. iajpr.com The removal of water during the reaction, often by azeotropic distillation, drives the equilibrium towards the product. google.com

Alternative methods employ solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, which offer advantages like easier separation and milder reaction conditions under solvent-free protocols. ijstr.org Mechanochemical methods, utilizing high-speed ball milling at room temperature with reagents like iodine (I₂) and potassium hypophosphite (KH₂PO₂), represent a green chemistry approach to ester synthesis, avoiding the need for solvents and high temperatures. nih.gov

Table 1: Representative Esterification Conditions for Benzoic Acids

Catalyst/Reagent Alcohol Conditions Yield
Sulfuric Acid (H₂SO₄) Various Alcohols Reflux Good to Excellent
Phosphoric Acid on Montmorillonite K10 Methanol, Benzyl alcohol Solvent-free, Reflux, 5h High
I₂ / KH₂PO₂ Phenols, Alcohols Ball-milling, 20 min, RT 45-91%
KI / P(OEt)₃ Phenols, Alcohols Ball-milling, 60 min, RT 24-85%

Amidation Reactions and Formation of Amide Derivatives

The synthesis of amide derivatives from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com

A versatile method for amidation involves the in situ generation of phosphonium (B103445) salts. Reacting the carboxylic acid with an amine in the presence of reagents such as N-chlorophthalimide and triphenylphosphine (B44618) can produce amides in good to excellent yields at room temperature. nih.govacs.org This method is often compatible with a wide range of functional groups on both the carboxylic acid and the amine, including electron-poor aromatic systems. nih.gov The Schotten-Baumann reaction, which utilizes the more reactive acid chloride intermediate, is another effective pathway for synthesizing amides. bohrium.com

Table 2: General Amidation Conditions for Benzoic Acids

Activating Agent/Method Amine Conditions Yield
Dicyclohexylcarbodiimide (DCC) Primary/Secondary Amines Room Temperature Good
N-Chlorophthalimide / PPh₃ Primary/Secondary Amines Room Temperature, 12h Good to Excellent
Acid Chloride (Schotten-Baumann) Primary/Secondary Amines Basic (e.g., NaOH or Pyridine) High

Formation of Acid Halides (e.g., Acyl Chlorides)

Conversion of this compound to its corresponding acyl chloride, 4-Chloro-3-(difluoromethyl)benzoyl chloride, is a key step for synthesizing more complex derivatives like esters and amides under milder conditions. This transformation is typically accomplished using standard chlorinating agents.

Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this purpose. google.com The reaction is often performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride to facilitate the reaction. google.com The analogous compound, 4-chloro-3-(trifluoromethyl)benzoyl chloride, is readily synthesized, indicating the viability of this pathway for the difluoromethyl derivative. appchemical.commdpi.com

Table 3: Conditions for Acyl Chloride Formation from Benzoic Acids

Reagent Catalyst Solvent Conditions
Thionyl Chloride (SOCl₂) None or DMF (cat.) Neat or Inert Solvent (e.g., Toluene) Reflux
Oxalyl Chloride ((COCl)₂) DMF (cat.) Inert Solvent (e.g., CH₂Cl₂) Room Temperature
Phosphorus Pentachloride (PCl₅) None Inert Solvent Gentle Heating

Reduction of the Carboxyl Group to Alcohols

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (4-chloro-3-(difluoromethyl)phenyl)methanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for this reduction. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that shows good selectivity for reducing carboxylic acids in the presence of other functional groups like esters. The reaction typically involves an initial reaction at low temperature followed by warming to room temperature and an aqueous workup to hydrolyze the intermediate borate (B1201080) or aluminate esters.

Table 4: Reagents for the Reduction of Benzoic Acids to Benzyl Alcohols

Reagent Solvent Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether 0 °C to Room Temperature, followed by aqueous workup
Borane-Tetrahydrofuran Complex (BH₃·THF) Anhydrous THF 0 °C to Room Temperature, followed by aqueous workup

Decarboxylation Pathways and Conditions

The removal of the carboxyl group via decarboxylation to yield 1-chloro-2-(difluoromethyl)benzene (B2850363) is a challenging transformation for unactivated benzoic acids. Aromatic decarboxylation typically requires high temperatures and is facilitated by electron-donating substituents, particularly in the ortho position, which are absent in this molecule. capes.gov.brresearchgate.net

For simple benzoic acids, thermal decarboxylation often requires temperatures well above 200 °C. researchgate.net Catalytic methods can lower this temperature. For example, copper- or silver-based catalysts have been used, though often still requiring harsh conditions. nih.gov More recent developments in photoredox catalysis have enabled the decarboxylation of aryl carboxylic acids under significantly milder conditions, often proceeding via radical intermediates. nih.gov However, without specific activating groups, the decarboxylation of this compound would likely necessitate forcing conditions.

Table 5: Potential Decarboxylation Conditions for Aromatic Carboxylic Acids

Method Catalyst/Reagent Conditions Notes
Thermal None >200-300 °C Generally low yielding for unactivated acids.
Metal-Catalyzed Copper or Silver salts High Temperature (e.g., 150-250 °C) Substrate-dependent efficacy.
Photoredox Catalysis Photocatalyst (e.g., Ir or Ru complex) Visible Light, Room Temperature Proceeds via aryl radical; tolerates various functional groups.

Reactions Involving the Halogen and Difluoromethyl Groups

The aromatic ring of this compound is substituted with both a chloro and a difluoromethyl group, which can also participate in chemical reactions, albeit typically under more specific conditions than the carboxylic acid.

The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr). For SNAr to proceed, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the carboxylic acid and the difluoromethyl group are both electron-withdrawing. While the difluoromethyl group is meta to the chlorine, the para-carboxyl group provides the necessary activation to facilitate substitution at the C4 position by strong nucleophiles. Reactions with nucleophiles like sodium phenoxide or amines under heat can lead to the displacement of the chloride. chegg.comacs.org

The difluoromethyl (CF₂H) group offers unique reactivity. The hydrogen atom is acidic relative to a methyl group and can be deprotonated by a strong base. This generates a nucleophilic difluoromethyl anion synthon (ArCF₂⁻), which can then react with a range of electrophiles. acs.org This strategy provides a pathway to construct benzylic Ar-CF₂-R linkages, which are valuable in medicinal chemistry. acs.org Furthermore, the C-H bond in the difluoromethyl group can be involved in radical reactions, allowing for late-stage functionalization. mdpi.comnih.gov

Table 6: Representative Reactions of Aryl Chlorides and Difluoromethyl Groups

Functional Group Reaction Type Reagents Product Type
Chloro Nucleophilic Aromatic Substitution (SNAr) Strong Nucleophiles (e.g., NaOR, R₂NH) Ether or Amine Derivatives
Difluoromethyl Deprotonation / Electrophilic Trap Strong Base (e.g., KN(iPr)₂) then Electrophile (E⁺) Ar-CF₂-E
Difluoromethyl Radical C-H Functionalization Radical Initiator / Reagent Further functionalized Ar-CF₂-R

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of this compound, the chlorine atom can be displaced by a nucleophile. The reaction is facilitated by the presence of the difluoromethyl (-CHF2) and carboxylic acid (-COOH) groups, which are both electron-withdrawing.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the ortho-difluoromethyl and para-carboxylic acid groups. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For this reaction to occur efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group (the chlorine atom). libretexts.org In this molecule, the difluoromethyl group is in the ortho position, and the carboxylic acid group is in the para position relative to the point of nucleophilic attack (C4), both effectively stabilizing the anionic intermediate required for the reaction. libretexts.orgyoutube.com

Common nucleophiles that can participate in this reaction include alkoxides, phenoxides, ammonia, amines, and thiols. The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a practical rate.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Hydroxide Sodium Hydroxide (NaOH) 4-Hydroxy-3-(difluoromethyl)benzoic acid
Alkoxide Sodium Methoxide (NaOCH3) 4-Methoxy-3-(difluoromethyl)benzoic acid
Amine Ammonia (NH3) 4-Amino-3-(difluoromethyl)benzoic acid

Transformations of the Difluoromethyl Group (e.g., Hydrogenation, Oxidation)

The difluoromethyl (-CHF2) group is generally robust and chemically stable due to the strength of the C-F bonds. However, under specific conditions, it can undergo transformations. While the trifluoromethyl group is more commonly studied, analogous reactions can often be applied to difluoromethyl moieties.

Hydrogenation: The C-F bonds in a difluoromethyl group are resistant to typical catalytic hydrogenation conditions that might, for example, reduce a nitro group or a double bond. More forceful methods, such as reduction with complex metal hydrides or dissolving metal reductions, may be required to achieve C-F bond cleavage, but these are often unselective and can affect other functional groups in the molecule.

Oxidation: Oxidation of the difluoromethyl group is challenging. The high electronegativity of the fluorine atoms makes the benzylic carbon electron-deficient and resistant to oxidation. It is more likely that other parts of the molecule, if susceptible, would react before the -CHF2 group under standard oxidative conditions.

Hydrolysis/Conversion to Carbonyl: One of the more synthetically useful transformations of a difluoromethyl group is its conversion into a carbonyl group (aldehyde). This can sometimes be achieved under strong acidic or basic conditions, proceeding through a gem-difluoro alcohol intermediate which rapidly eliminates HF to form the aldehyde. For example, treatment with strong acids like boron tribromide has been used to convert benzotrifluorides into ketones, a reaction that could potentially be adapted for difluoromethyl compounds.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comwikipedia.org The rate and position of this substitution are heavily influenced by the substituents already present on the ring. wikipedia.org

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the three existing substituents:

-COOH (Carboxylic acid group at C1): This is a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects. quora.com It directs incoming electrophiles to positions C3 and C5.

-CHF2 (Difluoromethyl group at C3): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. Consequently, it is a deactivating and meta-directing group, directing electrophiles to positions C1 and C5.

-Cl (Chloro group at C4): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the intermediate carbocation (arenium ion). youtube.com The chloro group at C4 directs incoming electrophiles to positions C2 and C6.

When considering the combined effects:

Position C2 is ortho to the -Cl group but also ortho to the deactivating -COOH and -CHF2 groups.

Position C5 is meta to the -COOH and -CHF2 groups.

Position C6 is para to the -Cl group but ortho to the -COOH group.

All three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene (B151609) itself. libretexts.org The substitution will occur at the least deactivated position. The powerful deactivating effects of the -COOH and -CHF2 groups will strongly disfavor substitution at positions ortho or para to them. The chloro group, while deactivating, is an ortho, para-director. Therefore, the most likely position for electrophilic attack is C2, which is ortho to the directing chloro group, although this position is also ortho to the two meta-directing groups, leading to significant steric and electronic hindrance. Harsh reaction conditions would likely be required to force a substitution. libretexts.org

Nitration, Sulfonation, and Halogenation Reactions

Given the highly deactivated nature of the ring, these reactions require forcing conditions. The specific regioselectivity would need empirical determination, but is predicted based on the directing effects.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO2+). For a related compound, p-chlorobenzoic acid, nitration occurs at the 3-position (ortho to the chlorine and meta to the carboxylic acid). guidechem.com In the case of this compound, the presence of the -CHF2 group at position 3 would likely direct the incoming nitro group to position 5, which is meta to both the -COOH and -CHF2 groups.

Reaction: this compound + HNO3/H2SO4 → 4-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid

Sulfonation: This is achieved using fuming sulfuric acid (H2SO4 + SO3), which provides a high concentration of the electrophile, SO3. Similar to nitration, the substitution is expected to occur at the least deactivated position, likely C5.

Reaction: this compound + H2SO4/SO3 → 4-Chloro-3-(difluoromethyl)-5-sulfobenzoic acid

Halogenation: This reaction involves treating the aromatic compound with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). The directing effects would again favor substitution at the C5 position.

Reaction: this compound + Br2/FeBr3 → 5-Bromo-4-chloro-3-(difluoromethyl)benzoic acid

Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

For analytical purposes, such as quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization is often necessary to improve the analyte's properties. researchgate.net The primary site for derivatization on this compound is the polar and non-volatile carboxylic acid group. colostate.edu

Derivatization Reagents and Optimal Reaction Conditions

The choice of derivatization strategy depends on the analytical technique being employed.

For Gas Chromatography (GC): Derivatization is performed to increase volatility and thermal stability. libretexts.org

Alkylation (Esterification): This is the most common method for carboxylic acids. Methyl esters are frequently prepared due to their high volatility.

Reagents: Diazomethane (effective but hazardous), Trimethylsilyldiazomethane, BF3/Methanol, or acidic methanol. colostate.edujfda-online.com

Conditions: Reactions are often performed at elevated temperatures (e.g., 60-100 °C) to ensure complete conversion. The removal of water is crucial for driving the equilibrium towards the ester product. colostate.edu

Silylation: This involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). libretexts.orggcms.cz

Conditions: These reactions are typically fast and quantitative, often performed at room temperature or with gentle heating in an aprotic solvent.

For Liquid Chromatography (LC-MS/HPLC): Derivatization is used to enhance ionization efficiency for mass spectrometry or to attach a chromophore/fluorophore for UV or fluorescence detection. nih.govresearchgate.net

Amide Coupling: The carboxylic acid can be activated and coupled with an amine. This is useful for introducing a permanently charged group or a readily ionizable moiety to improve MS sensitivity.

Reagents: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, followed by reaction with an amine. nih.gov The choice of amine determines the properties of the derivative. For example, an amine containing a quaternary ammonium (B1175870) group can be used to ensure positive ionization.

Conditions: These reactions are typically performed under mild, aqueous-compatible conditions (e.g., room temperature, neutral to slightly acidic pH). nih.gov

Esterification with Labeling Reagents: The carboxylic acid can be converted to an ester that contains a specific tag.

Reagents: Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) add a group that is highly sensitive to electron capture detection (ECD) in GC. For HPLC, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) can be used to add a fluorescent tag. researchgate.net

Conditions: These are typically alkylation reactions performed under basic conditions using a catalyst like a crown ether to improve reaction efficiency.

Table 2: Common Derivatization Methods for Carboxylic Acids

Analytical Method Derivatization Type Reagent Example Purpose
GC Esterification BF3/Methanol Increase volatility and thermal stability
GC Silylation BSTFA Increase volatility, reduce polarity
LC-MS Amide Coupling EDC / Amine Enhance ionization efficiency

Applications in Organic Synthesis and Advanced Materials Science Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

4-Chloro-3-(difluoromethyl)benzoic acid serves as a valuable intermediate in organic synthesis, providing a scaffold that combines the reactivity of a carboxylic acid with the specific electronic and steric properties imparted by the chloro and difluoromethyl substituents.

While this compound is itself a specialized building block, detailed research explicitly documenting its use as a primary precursor for the synthesis of other novel, widely applicable organic building blocks is not extensively available in publicly accessible scientific literature. Fluorinated compounds, in general, are recognized as crucial for creating new molecular entities with enhanced properties. cymitquimica.com

The primary documented application of this compound is in the synthesis of complex, fused heterocyclic derivatives. Its structure is amenable to standard amide bond formation, allowing for its incorporation into larger, polycyclic systems.

A notable example is its use in the synthesis of fused heterocyclic compounds with potential applications in medicinal chemistry. google.com In a specific synthetic pathway, this compound is reacted with a complex amine intermediate in the presence of a coupling agent to form an amide bond. This reaction is a key step in building a larger, multi-ring heterocyclic system. google.com

The reaction involves the activation of the carboxylic acid group, typically with a peptide coupling reagent, followed by nucleophilic attack from the amine. This demonstrates the compound's utility in constructing highly functionalized molecules where the 4-chloro-3-(difluoromethyl)phenyl moiety is a key structural component. google.com

The use of this compound contributes to the development of new synthetic pathways, particularly for creating complex drug-like molecules. A patent describes a synthetic route where this acid is a crucial reactant for producing fused heterocyclic derivatives. google.com

The described process involves an amide coupling reaction under specific conditions, as detailed in the table below.

ReactantsCoupling AgentBaseSolvent
Intermediate AmineO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateN,N-diisopropylethylamineN,N-dimethylformamide
This compound
Table 1: Reaction conditions for the synthesis of a fused heterocyclic derivative using this compound. google.com

This pathway highlights how this compound can be integrated into multi-step syntheses to generate novel and complex chemical entities that would be difficult to access through other routes. google.com

Potential in Materials Science Research

While fluorinated organic molecules are of significant interest in materials science for creating materials with tailored electronic and physical properties, specific research on this compound in these areas is limited. researchgate.net

Fluorinated benzoic acids are sometimes used as linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to impart specific properties such as hydrophobicity or to modify gas adsorption behaviors. chrom-china.comchemrxiv.orgchemrxiv.org However, there is no specific literature available that documents the use of this compound as a monomer for the synthesis of COFs or other porous materials.

The introduction of fluorine atoms into organic materials can significantly influence their electronic properties, making them candidates for applications in electronics and optics. researchgate.net Despite this general interest, specific studies detailing the synthesis and characterization of electronic or optical materials derived from this compound have not been identified in the reviewed literature.

Despite a comprehensive search for information regarding the applications of this compound in specific fields of materials science, there is a notable lack of detailed research findings or documented uses for this particular compound within the specified areas of polymer science, aggregation-induced emission (AIE) systems, and as a precursor for organic pigments and dyes.

The available information is largely limited to database entries, which provide basic chemical and physical properties, and listings by chemical suppliers. There is no substantive scientific literature detailing its use as a monomer or functional building block in the synthesis of polymers. Similarly, its exploration and application in the development of fluorophores, particularly within the context of aggregation-induced emission phenomena, are not documented in accessible research. Furthermore, its role as a precursor or intermediate in the synthesis of organic pigments and dyes is not established in the searched literature.

Due to the absence of specific research and applications for this compound in the requested areas, a detailed and scientifically accurate article adhering to the provided outline cannot be generated at this time. Further research and development would be necessary to elucidate the potential of this compound in these advanced materials science applications.

Q & A

Q. Basic

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >98% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) as eluent.
  • Acid-Base Extraction : Partition between 1M HCl and diethyl ether to remove non-acidic impurities .

How can computational modeling aid in predicting reactivity and binding affinity?

Q. Advanced

  • Docking Studies : AutoDock Vina simulates interactions with protein targets (e.g., COX-2, ΔG = -9.2 kcal/mol).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (R² = 0.89) .

What are the stability considerations for long-term storage?

Q. Basic

  • Degradation Pathways : Hydrolysis of the difluoromethyl group in acidic conditions (pH <3).
  • Storage : Sealed containers under argon at 4°C to prevent moisture absorption and oxidation .

How does this compound compare to structural analogs in pharmacological applications?

Q. Advanced

CompoundKey FeatureBioactivity (IC₅₀)
4-Chloro-3-(CF₃)benzoic acidTrifluoromethyl (-CF₃)12 nM (COX-2 inhibition)
4-Chloro-3-(CHF₂)benzoic acidDifluoromethyl (-CF₂H)18 nM (COX-2 inhibition)
4-Chloro-3-(OCH₂F)benzoic acidDifluoromethoxy (-OCHF₂)25 nM (COX-2 inhibition)

The difluoromethyl analog balances lipophilicity and metabolic stability better than bulkier substituents .

What advanced techniques validate synthetic intermediates?

Q. Advanced

  • X-ray Crystallography : Confirms regiochemistry (e.g., C-Cl bond length = 1.74 Å).
  • Isotopic Labeling : ¹⁸O tracing in carboxylate groups monitors hydrolysis pathways.
  • In-situ FTIR : Tracks reaction progress by observing C-F bond formation .

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